
1-(3,5-Dinitrobenzoyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dinitrobenzoyl)indoline: is a chemical compound with the molecular formula C15H11N3O5 It is a derivative of indoline, a bicyclic heterocycle, and is characterized by the presence of a 3,5-dinitrobenzoyl group attached to the nitrogen atom of the indoline ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dinitrobenzoyl)indoline can be synthesized through a multi-step process involving the nitration of benzoylindoline. The general synthetic route involves:
Nitration: Benzoylindoline is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the 3 and 5 positions of the benzoyl ring.
Purification: The nitrated product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1-(3,5-Dinitrobenzoyl)indoline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Oxidation: The indoline ring can be oxidized to indole using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products:
Reduction: 1-(3,5-Diaminobenzoyl)indoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Oxidation: Indole derivatives with oxidized functional groups.
科学研究应用
Chemistry: 1-(3,5-Dinitrobenzoyl)indoline is used as a precursor in the synthesis of various indoline and indole derivatives
Biology: In biological research, indoline derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a starting material for the synthesis of bioactive molecules.
Medicine: The compound is explored for its potential use in drug discovery and development. Indoline derivatives have shown promise as therapeutic agents, and this compound is investigated for its role in the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(3,5-Dinitrobenzoyl)indoline is primarily related to its chemical reactivity. The nitro groups on the benzoyl ring can undergo reduction or substitution reactions, leading to the formation of different functional groups. These functional groups can interact with biological targets, such as enzymes or receptors, modulating their activity. The indoline ring itself can participate in various biochemical pathways, contributing to the compound’s overall biological effects.
相似化合物的比较
1-(3-Nitrobenzoyl)indoline: Similar structure but with only one nitro group at the 3 position.
1-(4-Nitrobenzoyl)indoline: Similar structure with a nitro group at the 4 position.
1-(3,5-Dinitrobenzoyl)indole: Similar structure but with an indole ring instead of an indoline ring.
Uniqueness: 1-(3,5-Dinitrobenzoyl)indoline is unique due to the presence of two nitro groups at the 3 and 5 positions of the benzoyl ring. This structural feature allows for specific chemical reactivity and potential biological activity that may not be observed in similar compounds with different substitution patterns.
属性
分子式 |
C15H11N3O5 |
|---|---|
分子量 |
313.26 g/mol |
IUPAC 名称 |
2,3-dihydroindol-1-yl-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C15H11N3O5/c19-15(16-6-5-10-3-1-2-4-14(10)16)11-7-12(17(20)21)9-13(8-11)18(22)23/h1-4,7-9H,5-6H2 |
InChI 键 |
NLNPUCUKRQGUPF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)
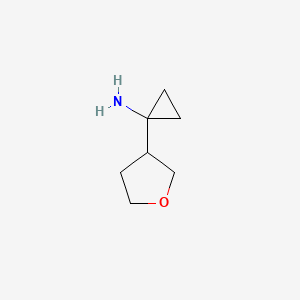
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12049749.png)
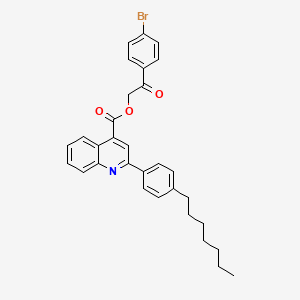
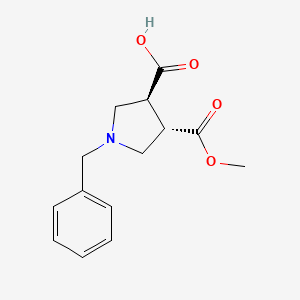
![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)
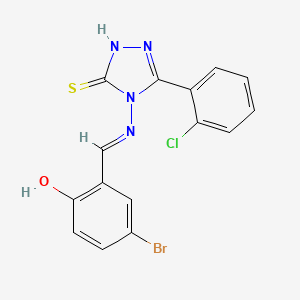
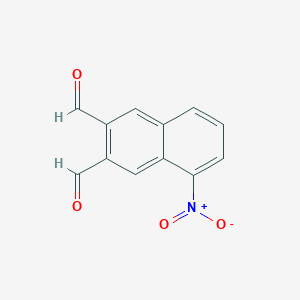


![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)
![3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12049800.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12049806.png)
